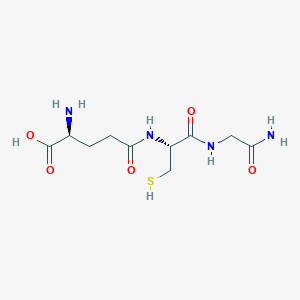
Glutathione amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutathione amide is the dicarboxylic acid monoamide arising by formal condensation of the carboxylic acid group of the glycine residue of glutathione with ammonia. It is a glutathione derivative, a tripeptide and a dicarboxylic acid monoamide. It is a tautomer of a this compound zwitterion.
科学的研究の応用
Antioxidant Properties and Cellular Health
Glutathione amide exhibits potent antioxidant activity, which is crucial for maintaining cellular health. It helps in mitigating oxidative stress by neutralizing free radicals and reactive oxygen species. The balance between reduced glutathione (GSH) and oxidized glutathione (GSSG) is vital for cellular function; alterations in this balance can indicate oxidative stress levels, which are linked to various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's diseases .
Case Study: Neurodegenerative Diseases
Research indicates that lower levels of glutathione are associated with increased oxidative damage in neurodegenerative diseases. For instance, patients with Alzheimer's disease show significantly reduced GSH levels compared to healthy individuals, suggesting that supplementation with glutathione or its derivatives could be beneficial in managing such conditions .
Immune System Modulation
This compound has been studied for its role in modulating immune responses. It is essential for the proper functioning of immune cells, particularly T lymphocytes. Studies have shown that supplementation can enhance the immune response in individuals with compromised immunity, such as those with HIV/AIDS. Increased levels of intracellular glutathione have been correlated with improved survival rates and better immune function in these patients .
Case Study: HIV/AIDS Management
In clinical trials involving HIV patients, administration of liposomal glutathione led to significant increases in pro-inflammatory cytokines (IL-2, IL-12) and decreases in anti-inflammatory markers (IL-10), demonstrating its potential as an adjunct therapy for enhancing immune responses .
Food Science Applications
This compound is also relevant in food science, where it serves as a natural preservative due to its antioxidant properties. It helps improve the shelf life of food products by preventing oxidative spoilage. Furthermore, it is being explored as a functional ingredient in health foods aimed at enhancing nutritional value and health benefits .
Table: Applications of this compound in Food Science
| Application | Description | Benefits |
|---|---|---|
| Natural Preservative | Prevents oxidative spoilage | Extends shelf life |
| Functional Ingredient | Enhances nutritional profile | Supports health benefits |
| Quality Improvement | Maintains color and flavor | Improves consumer acceptance |
Therapeutic Applications
The therapeutic applications of this compound extend to cancer treatment strategies. Research has indicated that depleting glutathione levels can enhance the efficacy of certain chemotherapeutic agents by increasing oxidative stress within cancer cells, leading to improved treatment outcomes .
Case Study: Cancer Therapy
In studies involving cancer models, the use of glutathione-scavenging nanoparticles has demonstrated enhanced effectiveness of chemotherapy by promoting ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—thereby overcoming resistance mechanisms seen in some tumors .
Biotechnological Innovations
In biotechnology, this compound is utilized for developing biosensors and drug delivery systems. Its ability to interact with various biomolecules makes it a candidate for creating responsive systems that can release therapeutic agents in response to specific cellular environments or stimuli.
Table: Biotechnological Applications of this compound
| Application | Description | Potential Impact |
|---|---|---|
| Biosensors | Used for detecting oxidative stress markers | Early disease detection |
| Drug Delivery Systems | Responsive release based on cellular conditions | Targeted therapy |
特性
CAS番号 |
82147-51-1 |
|---|---|
分子式 |
C10H18N4O5S |
分子量 |
306.34 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N4O5S/c11-5(10(18)19)1-2-8(16)14-6(4-20)9(17)13-3-7(12)15/h5-6,20H,1-4,11H2,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t5-,6-/m0/s1 |
InChIキー |
FBCIXVYKFFJYFT-WDSKDSINSA-N |
SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)N)C(C(=O)O)N |
異性体SMILES |
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)N)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)N)C(C(=O)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
XCG |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
gamma-L-glutamyl-L-cysteinylglycine amide GASH cpd glutathione amide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















